2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H22ClNO3 and its molecular weight is 263.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that 2-chloro-1,3-butadiene, a compound with a similar structure, was found to rapidly self-polymerize under ambient conditions , suggesting that environmental conditions could potentially influence the stability and efficacy of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in this compound can interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in numerous physiological processes . These interactions are primarily inhibitory, affecting the enzyme’s activity and thus influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of carbonic anhydrase, which plays a role in maintaining pH balance within cells . By inhibiting this enzyme, the compound can alter cellular metabolism and signaling pathways, leading to changes in gene expression and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows for the formation of stable complexes with target enzymes, leading to inhibition or activation depending on the context . This compound can inhibit carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory effects on enzymes like carbonic anhydrase . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including disruption of normal cellular function and potential toxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic homeostasis . The pyrrolidine ring’s interactions with metabolic enzymes are crucial for understanding the compound’s pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-4-9(13)12(15)14-7-10(16-5-2)11(8-14)17-6-3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDMMPGMRIVEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OCC)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.